molecular formula C8H10N2O4 B1363807 (2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-acetic acid ethyl ester CAS No. 6426-84-2

(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-acetic acid ethyl ester

Cat. No.: B1363807
CAS No.: 6426-84-2
M. Wt: 198.18 g/mol
InChI Key: QABDIFWQPJTNCX-UHFFFAOYSA-N
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Description

(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-acetic acid ethyl ester is a chemical compound with a unique structure that includes a pyrimidine ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-acetic acid ethyl ester typically involves the reaction of a pyrimidine derivative with ethyl bromoacetate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-acetic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which (2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-acetic acid ethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors involved in metabolic pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-acetic acid: This compound is similar but lacks the ethyl ester group.

    (2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-methyl ester: Another similar compound with a methyl ester group instead of an ethyl ester.

Uniqueness

The presence of the ethyl ester group in (2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-acetic acid ethyl ester imparts unique chemical properties, such as increased lipophilicity and different reactivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

ethyl 2-(2,4-dioxo-1H-pyrimidin-6-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-2-14-7(12)4-5-3-6(11)10-8(13)9-5/h3H,2,4H2,1H3,(H2,9,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABDIFWQPJTNCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365928
Record name Ethyl (2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6426-84-2
Record name Ethyl (2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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